2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- typically involves multi-step organic reactions. The starting materials often include indole derivatives and chlorinated aromatic compounds. Common synthetic routes may involve:
Condensation Reactions: Combining indole derivatives with chlorinated aromatic aldehydes or ketones under acidic or basic conditions.
Reduction Reactions: Reducing intermediate compounds to achieve the desired functional groups.
Amination Reactions: Introducing amino groups through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are carefully selected to ensure high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing more complex organic molecules.
Biology
Biological Activity: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Enzyme Inhibition: May act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in developing new drugs for various diseases.
Diagnostics: May be used in diagnostic assays due to its specific binding properties.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one Derivatives: Compounds with similar indole structures but different substituents.
Chlorinated Aromatic Compounds: Compounds with chlorinated aromatic rings, used in various applications.
Uniqueness
Structural Features: The presence of both indole and chlorinated aromatic moieties makes this compound unique.
Biological Activity: Its specific biological activities may differ from other similar compounds, making it a valuable candidate for research.
Conclusion
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial development.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
172371-97-0 |
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Molecular Formula |
C18H16Cl2N2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-hydroxypropyliminomethyl)indol-2-ol |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-6-3-7-15(20)17(14)22-16-8-2-1-5-12(16)13(18(22)24)11-21-9-4-10-23/h1-3,5-8,11,23-24H,4,9-10H2 |
InChI Key |
LXLXUQHEJPMKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCO |
Origin of Product |
United States |
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